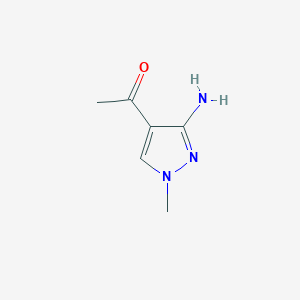
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-3-amine
- 3-amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-isopropyl-1-methyl-1H-pyrazol-3-amine
- (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide
Uniqueness
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone is unique due to its specific functional groups, which confer distinct reactivity and properties The presence of both an amino group and a carbonyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis
Biological Activity
1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
The primary mechanism through which this compound exerts its effects is through the inhibition of specific protein kinases. Protein kinases are crucial in various cellular processes, including cell growth, differentiation, and metabolism. Aberrant kinase activity is linked to numerous diseases, including cancer and inflammatory disorders. The compound has shown efficacy in inhibiting B-Raf kinase, particularly in its mutant forms associated with certain malignancies .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, display significant antitumor properties. A study demonstrated that this compound inhibits the proliferation of cancer cells by targeting the B-Raf signaling pathway. In vitro assays revealed that it could reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory properties. It was found to modulate inflammatory cytokine production in macrophages, thereby reducing inflammation in animal models. This effect is attributed to its ability to inhibit pathways involved in the inflammatory response .
Antibacterial Properties
The compound has also shown promise as an antibacterial agent. Various studies have reported that pyrazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways within the bacteria .
Case Studies and Research Findings
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(3-amino-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3,(H2,7,8) |
InChI Key |
DFQZBFYXDVHWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















